Scientific Field: Medicinal Chemistry
Summary of the Application: “®-2-Methylpiperazine” is used as a building block in the synthesis of quinoline antibacterials. Quinolines are a class of compounds that have been found to possess a wide range of antibacterial properties.
Methods of Application or Experimental Procedures: The specific procedures would depend on the particular quinoline antibacterial being synthesized. Generally, “®-2-Methylpiperazine” would be reacted with other reagents under controlled conditions to form the desired quinoline compound.
Results or Outcomes: The outcome of using “®-2-Methylpiperazine” in this context would be the production of a quinoline antibacterial compound. The effectiveness of the resulting compound would need to be evaluated through further testing and analysis.
(R)-2-Methylpiperazine is a chiral amine that belongs to the piperazine family, characterized by a six-membered ring containing two nitrogen atoms. The chemical formula for (R)-2-Methylpiperazine is C₅H₁₂N₂, and it is often utilized in various chemical and pharmaceutical applications due to its unique structural properties. This compound has a melting point range of 86-91°C and is typically encountered as a white to pale cream crystalline powder .
(R)-2-Methylpiperazine has been studied for its biological activities, particularly as a potential therapeutic agent. It has been found to serve as a scaffold for the development of compounds targeting the CCR5 receptor, which plays a crucial role in HIV infection. Novel derivatives of 2-methylpiperazine have shown promise as effective CCR5 antagonists, demonstrating significant potential in anti-HIV therapies . Additionally, its structural properties allow it to interact favorably with various biological targets, making it a subject of interest in drug design.
Several methods exist for synthesizing (R)-2-Methylpiperazine:
(R)-2-Methylpiperazine finds applications in various fields:
(R)-2-Methylpiperazine shares structural similarities with other piperazine derivatives. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Piperazine | Simple six-membered ring with two nitrogens | Basic structure; less specific biological activity |
| 1-Methylpiperazine | Methyl group at position 1 | More basic than (R)-2-Methylpiperazine |
| 4-Methylpiperazine | Methyl group at position 4 | Different steric hindrance affecting reactivity |
| (S)-2-Methylpiperazine | Enantiomer of (R)-2-Methylpiperazine | Opposite chirality may lead to different biological effects |
The unique chiral center in (R)-2-Methylpiperazine contributes significantly to its biological activity and interaction profiles, distinguishing it from its analogs.
(R)-2-Methylpiperazine exhibits well-defined thermodynamic properties that are critical for understanding its behavior under various conditions. The compound demonstrates consistent melting and boiling point values across multiple independent measurements.
Melting Point Characteristics
The melting point of (R)-2-Methylpiperazine has been consistently reported as 91-93°C across multiple reliable sources [1] [2] [3] [4]. Some slight variations have been observed in the literature, with ranges of 86-93°C [1] [5] and 86.0-91.0°C [3] reported by different suppliers, indicating excellent reproducibility within acceptable experimental error. The narrow range of these values demonstrates the high purity and crystalline nature of the compound.
Boiling Point Properties
The normal boiling point at standard atmospheric pressure (760 mmHg) is established at 155-156°C [1] [2] [3] [4]. This boiling point is consistent across multiple independent determinations and reflects the moderate molecular weight (100.16 g/mol) and intermolecular hydrogen bonding capacity of the compound. The compound exhibits a relatively high boiling point for its molecular weight, which can be attributed to the presence of two nitrogen atoms capable of hydrogen bonding interactions.
Vapor Pressure and Phase Equilibrium
At 25°C, (R)-2-Methylpiperazine exhibits a vapor pressure of 3.4±0.3 mmHg [5], indicating moderate volatility at room temperature. This vapor pressure value is consistent with the observed boiling point and suggests that the compound can exist in equilibrium between liquid and vapor phases under standard conditions.
Physical State and Crystal Structure
The compound exists as crystalline powder, crystals, or chunks at room temperature [2] [3], with a characteristic white to yellow coloration [2] [3]. The crystalline nature indicates an ordered molecular arrangement in the solid state, which contributes to the sharp melting point range observed.
| Property | Value | Literature Range | Citations |
|---|---|---|---|
| Melting Point | 91-93°C | 86-93°C | [1] [2] [3] [4] |
| Boiling Point | 155-156°C | 153.2-156°C | [1] [5] [2] [3] [4] |
| Vapor Pressure (25°C) | 3.4±0.3 mmHg | - | [5] |
| Flash Point | 65°C (149°F) | 45.1-65°C | [5] [2] [3] |
| Physical Form | Crystalline solid | - | [2] [3] |
(R)-2-Methylpiperazine demonstrates distinctive solubility patterns that reflect its amphiphilic character, possessing both hydrophilic nitrogen centers and a moderately hydrophobic carbon framework.
Aqueous Solubility
The compound exhibits excellent solubility in water [1] [2] [3] [6] [7]. This high aqueous solubility is attributed to the presence of two nitrogen atoms capable of forming hydrogen bonds with water molecules and the potential for protonation in aqueous solution. The water solubility has been quantified as 78 g/100 mL at 25°C for the racemic mixture [6], suggesting similarly high solubility for the (R)-enantiomer.
Polar Organic Solvents
(R)-2-Methylpiperazine demonstrates good solubility in polar protic solvents. The compound is soluble in ethanol and methanol [8], which is consistent with the ability of these alcohols to form hydrogen bonds with the nitrogen centers. In acetone, the compound shows slightly soluble behavior in cold conditions but becomes freely soluble when heated [8], indicating temperature-dependent solubility in polar aprotic solvents.
Nonpolar and Moderately Polar Solvents
The solubility profile in nonpolar solvents reflects the compound's moderate lipophilicity. The compound shows solubility in benzene [9], as evidenced by specific rotation measurements conducted in this solvent. In chloroform, the compound demonstrates solubility [10], while in diethyl ether, it exhibits sparingly soluble characteristics [8].
Solvent-Specific Interactions
The specific rotation value of -18° (c=1, toluene) [1] [2] [3] indicates that the compound maintains its optical activity and demonstrates reasonable solubility in toluene, a moderately nonpolar aromatic solvent. This suggests that the methyl substitution and piperazine ring system provide sufficient hydrophobic character to enable dissolution in aromatic solvents.
| Solvent Class | Specific Solvents | Solubility Behavior | Citations |
|---|---|---|---|
| Water | H₂O | Highly soluble | [1] [2] [3] [6] [7] |
| Polar Protic | Ethanol, Methanol | Soluble | [8] |
| Polar Aprotic | Acetone | Slightly soluble (cold), freely soluble (hot) | [8] |
| Chlorinated | Chloroform | Soluble | [10] |
| Aromatic | Benzene, Toluene | Soluble | [9] [1] [2] [3] |
| Ethereal | Diethyl ether | Sparingly soluble | [8] |
(R)-2-Methylpiperazine exhibits significant hygroscopic properties and air sensitivity, requiring careful handling and storage protocols to maintain compound integrity.
Hygroscopic Behavior
The compound is classified as hygroscopic [2] [11] [12], meaning it readily absorbs moisture from the surrounding atmosphere. This hygroscopic nature is directly related to the presence of two nitrogen atoms capable of hydrogen bonding with water molecules. The hygroscopicity is sufficiently pronounced that it affects both the physical stability and handling requirements of the compound.
Air Sensitivity
(R)-2-Methylpiperazine demonstrates air sensitivity [2] [11] [12], which manifests as potential degradation or property changes upon prolonged exposure to atmospheric conditions. This sensitivity is likely due to potential oxidation reactions at the nitrogen centers or moisture absorption leading to hydrate formation.
Storage Requirements
Due to the combined hygroscopic and air-sensitive nature, the compound requires specific storage conditions: keep in dark place, inert atmosphere, room temperature [2]. These requirements suggest that exposure to light, oxygen, and moisture should be minimized to prevent degradation. The recommendation for inert atmosphere storage indicates that oxidative processes may compromise compound stability.
Practical Implications
The hygroscopic nature means that the compound can absorb water from ambient air, potentially leading to:
The air sensitivity classification indicates that:
| Property | Classification | Practical Implications | Citations |
|---|---|---|---|
| Hygroscopicity | Hygroscopic | Absorbs atmospheric moisture | [2] [11] [12] |
| Air Sensitivity | Air Sensitive | Requires inert atmosphere storage | [2] [11] [12] |
| Storage Conditions | Controlled atmosphere | Dark, inert gas, room temperature | [2] |
| Stability | Stable under controlled conditions | Requires proper handling protocols | [7] [13] |
(R)-2-Methylpiperazine functions as a weak dibasic compound with two distinct nitrogen centers capable of protonation, exhibiting complex acid-base behavior in aqueous systems.
Predicted pKa Values
Computational predictions indicate a pKa of 9.31±0.40 [2] for the primary protonation event. For comparison, the racemic 2-methylpiperazine demonstrates two distinct pKa values: pK₁ = 5.62 (+2) and pK₂ = 9.60 (+1) at 25°C [6], representing the stepwise protonation of the two nitrogen centers.
Protonation Mechanism
The compound exhibits stepwise protonation behavior characteristic of diamines:
pH-Dependent Speciation
In aqueous solution, the compound demonstrates pH-dependent speciation:
The pH of a 50 g/L aqueous solution is 11-12 [6], confirming the basic nature of the compound and indicating that the neutral form predominates under these conditions.
Aqueous Chemistry
The protonation behavior directly influences:
Comparative Analysis
Research on related piperazine derivatives indicates that substitution patterns significantly affect pKa values [14]. The presence of the methyl group in the 2-position provides modest electron-donating effects, contributing to the basicity of the nitrogen centers while introducing steric considerations that may influence protonation kinetics.
| Protonation State | pH Range | Predominant Species | Implications | Citations |
|---|---|---|---|---|
| Neutral | >10 | Free base | Maximum lipophilicity | [6] [7] |
| Monoprotonated | 6-10 | Monocation | Balanced hydrophilic/lipophilic | [6] [15] [14] |
| Diprotonated | <5 | Dication | Maximum hydrophilicity | [6] [7] [15] |
| Solution pH | 11-12 | At 50 g/L concentration | Basic aqueous solution | [6] |
Flammable;Corrosive;Irritant